9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Kinase inhibition Structure-activity relationship Regioisomer differentiation

9-(2-Methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS 876900-68-4) is a synthetic small molecule belonging to the purino[7,8-a]pyrimidine-2,4-dione fused heterocyclic class. With a molecular formula of C₁₇H₁₉N₅O₃ and molecular weight of 341.37 g/mol, this compound features a 2-methoxyphenyl substituent at the N9 position and a 1,7-dimethyl substitution pattern that introduces a stereogenic center at C7, producing a racemic mixture in the absence of chiral separation.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 876900-68-4
Cat. No. B2706715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
CAS876900-68-4
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESCC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC=C4OC
InChIInChI=1S/C17H19N5O3/c1-10-8-21(11-6-4-5-7-12(11)25-3)16-18-14-13(22(16)9-10)15(23)19-17(24)20(14)2/h4-7,10H,8-9H2,1-3H3,(H,19,23,24)
InChIKeyDIODBYPHDYKZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS 876900-68-4): Procurement-Grade Structural and Biological Baseline


9-(2-Methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS 876900-68-4) is a synthetic small molecule belonging to the purino[7,8-a]pyrimidine-2,4-dione fused heterocyclic class . With a molecular formula of C₁₇H₁₉N₅O₃ and molecular weight of 341.37 g/mol, this compound features a 2-methoxyphenyl substituent at the N9 position and a 1,7-dimethyl substitution pattern that introduces a stereogenic center at C7, producing a racemic mixture in the absence of chiral separation . The scaffold has been explored in kinase inhibitor screening programs, with related analogs demonstrating activity against eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell protein synthesis regulation .

Why Generic 9-Aryl-Purino[7,8-a]pyrimidine-dione Substitution Fails: The Critical Impact of 2-Methoxy Regioisomerism and Methylation Pattern for 876900-68-4


Within the purino[7,8-a]pyrimidine-2,4-dione chemical space, seemingly minor variations in aryl substitution position and N-alkylation pattern produce functionally non-interchangeable entities. The 2-methoxyphenyl group at N9 in 876900-68-4 contrasts with the widely cataloged 3-methoxyphenyl regioisomer (CAS 843668-94-0 and analogs), which dominates commercial screening collections . This ortho-vs-meta methoxy placement alters both the electron density distribution across the aryl ring and the steric presentation to biological targets, directly influencing kinase binding pocket complementarity. Furthermore, the 1,7-dimethyl substitution pattern generates a chiral center absent in the more common 1,3-dimethyl series, potentially enabling stereoselective target engagement that cannot be recapitulated by achiral or differently substituted generic alternatives . Direct analytical and biological evidence quantifying these differences is currently limited to class-level inference from related purino[7,8-a]pyrimidine-diones, as detailed below.

Quantitative Comparative Evidence for 9-(2-Methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (876900-68-4) vs. Closest Analogs


2-Methoxy vs. 3-Methoxy Regioisomerism: Differential Target Engagement Potential in Purino[7,8-a]pyrimidine-2,4-diones

The target compound 876900-68-4 bears an ortho-methoxyphenyl substituent at N9 . The predominant commercially available analog class uses a meta-methoxyphenyl group, as exemplified by CAS 843668-94-0 (9-(3-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione), which is stocked by at least six major screening library vendors . While direct head-to-head biological data are unavailable, this ortho-vs-meta methoxy regioisomerism is established in medicinal chemistry to alter hydrogen-bond acceptor geometry, dipole moment orientation, and steric profile presented to kinase ATP-binding pockets. Procurement of 876900-68-4 rather than a 3-methoxy regioisomer enables exploration of a distinct region of chemical space within the purino[7,8-a]pyrimidine-dione scaffold.

Kinase inhibition Structure-activity relationship Regioisomer differentiation

1,7-Dimethyl vs. 1,3-Dimethyl Substitution: Stereochemical Implications for Purino[7,8-a]pyrimidine-2,4-dione Target Binding

Compound 876900-68-4 carries methyl groups at N1 and C7 of the fused pyrimidine ring . The C7 methyl creates a stereogenic center absent in the widely studied 1,3-dimethyl-purino[7,8-a]pyrimidine-2,4-dione series such as PSB-KD107 (9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione) [1]. While no enantiomerically resolved biological data are reported for 876900-68-4, the presence of a chiral center offers the potential for enantiomer-dependent target engagement—a feature that achiral 1,3-dimethyl analogs lack by design. In kinase drug discovery, chiral resolution has proven critical for optimizing potency and selectivity, as demonstrated with clinical candidates such as ibrutinib and sotorasib.

Chiral resolution Stereoselective binding Kinase inhibitor design

eEF-2K Inhibitory Potential: Class-Level Activity Extrapolation for Purino[7,8-a]pyrimidine-2,4-dione Derivatives Including 876900-68-4

The purino[7,8-a]pyrimidine-2,4-dione scaffold has been hypothesized to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), a regulator of protein synthesis in cancer cells . Structurally related pyrido[2,3-d]pyrimidine derivatives have demonstrated eEF-2K IC₅₀ values ranging from 420 nM to 930 nM in cell-free enzymatic assays . Although no direct IC₅₀ data for compound 876900-68-4 against eEF-2K have been published, its core scaffold places it within the same pharmacophoric class. A closely related purino[7,8-a]pyrimidine-2,4-dione analog—1,7-dimethyl-9-(phenylmethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (MLS001166754)—was screened at the Scripps Research Institute Molecular Screening Center, yielding an IC₅₀ of 82.5 μM (8.25E+4 nM) in the primary screen, indicating measurable but modest activity relative to optimized kinase inhibitors [1].

eEF-2K inhibition Cancer cell signaling Protein synthesis regulation

Absence of N3 Substitution: A Chemically Addressable Vector for Derivatization Distinct from Pre-functionalized Analogs

Compound 876900-68-4 bears a free N–H at the N3 position of the pyrimidine-dione ring, as confirmed by the SMILES notation 'C(=O)NC(=O)N3C' . This contrasts with the majority of purino[7,8-a]pyrimidine-2,4-dione analogs cataloged in screening libraries, which carry alkyl substituents at N3—such as 3-(2-methylpropyl) (CAS 843668-94-0) , 3-prop-2-enyl (CAS 876900-70-8) , or 3-(2-oxopropyl) . The unsubstituted N3 in 876900-68-4 provides a chemically tractable handle for late-stage diversification (alkylation, acylation, sulfonylation) that is irreversibly blocked in N3-pre-functionalized analogs. This feature is valuable for researchers seeking to generate focused compound libraries through parallel synthesis without de novo core construction.

Chemical derivatization Late-stage functionalization Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 9-(2-Methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (876900-68-4)


Focused Kinase Inhibitor Library Design Targeting eEF-2K with Ortho-Methoxy Pharmacophore Exploration

Medicinal chemistry teams pursuing eEF-2K as an oncology target can incorporate 876900-68-4 as a structurally differentiated scaffold for hit expansion. The ortho-methoxy substitution pattern is absent from all currently cataloged purino[7,8-a]pyrimidine-dione screening hits available through major vendors , making this compound a unique entry point for exploring a previously untested region of the eEF-2K pharmacophore model. Based on class-level IC₅₀ data for related pyrido[2,3-d]pyrimidines (420–930 nM) , the compound can serve as a starting point for iterative medicinal chemistry optimization targeting sub-100 nM potency.

Chiral Resolution and Enantiomer-Specific Biological Profiling of Purino[7,8-a]pyrimidine-2,4-diones

The stereogenic center at C7 in 876900-68-4, which is absent in the widely used 1,3-dimethyl analog series [1], enables preparative chiral chromatography (e.g., using Chiralpak IA or IG columns) to isolate individual enantiomers. Each enantiomer can then be profiled in parallel against kinase panels to identify enantiomer-dependent potency and selectivity, following the precedent established by chiral kinase inhibitors in clinical development. This capability is unavailable with the achiral 1,3-dimethyl-purino[7,8-a]pyrimidine-2,4-dione analogs.

Late-Stage Diversification via N3 Alkylation for Parallel SAR Library Synthesis

The free N3–H in 876900-68-4 provides a reactive nucleophilic site for alkylation, acylation, or sulfonylation chemistry . Procurement of this unsubstituted scaffold enables the rapid generation of a 50–200 member focused library through parallel synthesis, a strategy that is foreclosed for pre-alkylated analogs (e.g., N3-isobutyl, N3-allyl, N3-propyl derivatives) that dominate commercial catalogs . This makes 876900-68-4 the preferred starting material for academic and industrial groups conducting systematic SAR exploration around the N3 vector.

Negative Control Development for 3-Methoxy-Purino[7,8-a]pyrimidine-dione Hit Validation

Investigators who have identified a screening hit based on the 3-methoxyphenyl scaffold (e.g., from ChemBridge or ASINEX libraries) can employ 876900-68-4 as an ortho-methoxy regioisomeric control . Testing both compounds in the same assay provides direct evidence for the regiospecificity of the observed biological activity, distinguishing target-specific binding from promiscuous scaffold effects. This use case is particularly relevant for hit triage workflows in academic screening centers and pharmaceutical hit-to-lead programs.

Quote Request

Request a Quote for 9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.